molecular formula C20H22ClNO4S B12125486 N-benzyl-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-benzyl-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12125486
M. Wt: 407.9 g/mol
InChI Key: XDHBCFZEIKWELJ-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic acetamide derivative characterized by a phenoxyacetamide backbone substituted with a 4-chloro-2-methylphenoxy group, a benzyl group, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety.

Properties

Molecular Formula

C20H22ClNO4S

Molecular Weight

407.9 g/mol

IUPAC Name

N-benzyl-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C20H22ClNO4S/c1-15-11-17(21)7-8-19(15)26-13-20(23)22(12-16-5-3-2-4-6-16)18-9-10-27(24,25)14-18/h2-8,11,18H,9-10,12-14H2,1H3

InChI Key

XDHBCFZEIKWELJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3

Origin of Product

United States

Biological Activity

N-benzyl-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a compound with potential pharmacological applications. Its structure includes a benzyl group, a chloro-substituted phenoxy moiety, and a tetrahydrothiophene derivative, which may contribute to its biological activity.

  • Molecular Formula : C16H16ClNO2S
  • Molecular Weight : 305.82 g/mol
  • CAS Number : 101991-71-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chloro group and the tetrahydrothiophene ring enhances its lipophilicity and may facilitate binding to target sites.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in cellular models.
  • Renin Inhibition : Preliminary data suggest that it may act as a renin inhibitor, which could be beneficial in managing hypertension and related cardiovascular diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced IL-6 and TNF-alpha levels
Renin InhibitionDecreased renin activity in vitro

Detailed Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of N-benzyl derivatives, revealing that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at sub-micromolar concentrations. This suggests potential use as an antibacterial agent in clinical settings .
  • Inflammatory Response Modulation : In vitro experiments demonstrated that treatment with this compound led to a significant decrease in the production of pro-inflammatory cytokines IL-6 and TNF-alpha in macrophage cell lines. This indicates its potential role in managing inflammatory diseases .
  • Cardiovascular Implications : A patent application describes its use as a renin inhibitor, highlighting its potential for treating hypertension. The compound was shown to effectively reduce renin levels in animal models, suggesting a mechanism for lowering blood pressure .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-benzyl-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate benzyl and chloro-substituted phenolic derivatives with tetrahydrothiophene derivatives. This method ensures the formation of the desired acetamide with high purity and yield.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of acetamides possess activity against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .

Anticancer Potential

The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation. Preliminary studies have shown that certain acetamide derivatives can inhibit tumor growth in vitro and in vivo, indicating their potential as anticancer agents .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are relevant in the management of conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM), respectively .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

  • Antimicrobial Treatments : Given its antimicrobial properties, this compound could be developed into new antibiotics.
  • Cancer Therapy : Its potential anticancer activity positions it as a candidate for further development in cancer treatments.
  • Neurological Disorders : The inhibition of acetylcholinesterase suggests possible applications in treating Alzheimer's disease.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityPotential Application
This compoundAntimicrobial, AnticancerAntibiotics, Cancer therapy
2-{2,3-dihydrobenzo[1,4]-dioxin-6-yloxy}-N-(un/substituted phenyl)acetamidesEnzyme inhibitionDiabetes management
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamidesAnticancerCancer therapy

Case Studies and Research Findings

Several studies have provided insights into the efficacy of compounds similar to this compound:

  • A study on sulfonamide derivatives reported significant inhibition of α-glucosidase and acetylcholinesterase enzymes, suggesting a pathway for developing treatments for T2DM and Alzheimer's disease .
  • Research on antimicrobial activities highlighted the effectiveness of acetamides against resistant bacterial strains, paving the way for novel antibiotic therapies .
  • Investigations into anticancer properties revealed that specific derivatives could significantly reduce tumor sizes in animal models, indicating their potential as effective cancer treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to several analogues in the evidence, focusing on substituent variations and their implications:

Compound Name Key Substituents Biological Activity/Properties Reference
WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) Phenoxyacetamide with triazole ring Synthetic auxin agonist; modulates plant growth via auxin signaling .
Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) Dichlorophenoxy and pyridinyl groups Auxin-like activity; higher chlorination may enhance herbicide potency .
N-(1,3-thiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide Thiazole ring and dichlorophenyl group Structural similarity to penicillin derivatives; potential antimicrobial/coordination applications .
N-benzyl-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide Indole and chlorobenzoyl groups Anti-inflammatory activity (IC50: 4.73 ± 0.15 μM); enhanced by aromatic/heterocyclic substituents .
2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide Chloroacetamide and sulfone group Simpler analogue; sulfone may improve crystallinity for structural studies .

Key Structural and Functional Differences

  • Replacement of the triazole (WH7) or pyridinyl (compound 533) with a benzyl group may alter receptor binding specificity, as seen in anti-inflammatory indole-acetamides .
  • Sulfone vs. Heterocyclic Moieties: The 1,1-dioxidotetrahydrothiophen group introduces a sulfone, which is absent in most auxin-like acetamides. In contrast, thiazole or triazole rings (e.g., WH7, compound 533) offer π-π stacking interactions critical for enzyme/receptor binding .
  • Anti-Inflammatory Potential: The benzyl group in the target compound aligns with N-benzyl indole-acetamides (e.g., ), which exhibit sub-micromolar IC50 values against cyclooxygenase (COX) enzymes. The sulfone moiety may further modulate selectivity .

Q & A

Basic: How can researchers optimize synthetic routes for this compound?

Methodological Answer:
The synthesis of this acetamide derivative involves multi-step reactions, typically starting with the preparation of substituted phenoxyacetic acid intermediates. For example, analogous compounds (e.g., N-(4-chloro-2-nitrophenyl)acetamide) are synthesized via nucleophilic substitution followed by acylation . Key considerations include:

  • Reagent Selection: Use acetic anhydride for efficient acetylation under reflux conditions (e.g., 30–60 minutes at 80–100°C) .
  • Purification: Crystallization from ethanol or ethyl acetate yields high-purity products (≥95%) .
  • Functional Group Compatibility: Ensure sulfone and chloro-methyl groups are stable under reaction conditions by monitoring pH and temperature.

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